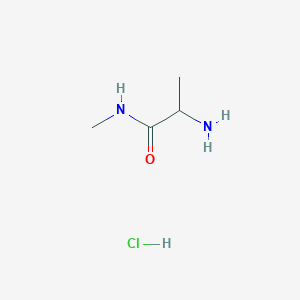

2-Amino-N-methylpropanamide hydrochloride

Description

Significance and Role as a Chiral Amine Hydrochloride Salt in Advanced Chemical Synthesis

The primary significance of 2-Amino-N-methylpropanamide hydrochloride in advanced chemical synthesis lies in its chirality. In the synthesis of pharmaceuticals and other biologically active compounds, the three-dimensional arrangement of atoms is crucial for efficacy and selectivity. Chiral amine hydrochloride salts like this compound serve as key starting materials or intermediates for the construction of single-enantiomer products. This is critical because different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful.

As a building block, this compound offers multiple reactive sites. The primary amine can undergo a variety of transformations, including acylation, alkylation, and participation in the formation of Schiff bases. The N-methylated amide group also influences the molecule's conformation and can participate in hydrogen bonding, which can be a key factor in directing the stereochemical outcome of a reaction. The use of such chiral building blocks is a fundamental strategy in asymmetric synthesis, allowing for the efficient construction of complex stereochemistry without the need for difficult and often low-yielding chiral separations of racemic mixtures.

The table below summarizes the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.60 g/mol |

| CAS Number | 61275-22-7 |

| Appearance | White to off-white powder |

| Chirality | (S)-enantiomer is common |

Overview of Research Trajectories and Scholarly Contributions in Medicinal Chemistry and Organic Synthesis

Research involving this compound and similar chiral amines is directed towards several key areas in medicinal chemistry and organic synthesis. While specific, in-depth research articles detailing the direct application of this particular compound are not extensively available in the public domain, the research trajectories for this class of compounds are well-established.

In Medicinal Chemistry , the focus is on the incorporation of chiral amine fragments into novel drug candidates. The alanine-like scaffold of this compound is of interest for the development of peptidomimetics, which are compounds that mimic the structure and function of peptides. These are often explored for their potential as enzyme inhibitors or receptor modulators. For instance, derivatives of N-substituted amino acids have been investigated for their anticonvulsant activities. nih.gov The introduction of the N-methyl group can enhance metabolic stability and cell permeability of potential drug molecules.

In Organic Synthesis , the utility of chiral amines like this compound is explored in the development of new synthetic methodologies. A significant area of research is the use of such amines as precursors for chiral ligands in asymmetric catalysis. These ligands can be complexed with transition metals to create catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. The development of novel chiral auxiliaries, which are temporarily incorporated into a synthesis to control stereochemistry, is another active area of research where derivatives of this compound could be applied.

The following table outlines potential research applications for this class of compounds:

| Research Area | Potential Application |

| Medicinal Chemistry | Synthesis of peptidomimetics, enzyme inhibitors, and novel therapeutic agents. |

| Organic Synthesis | Development of chiral ligands for asymmetric catalysis, use as a chiral auxiliary. |

| Materials Science | Incorporation into chiral polymers and materials with specific optical properties. |

While the direct scholarly contributions detailing the extensive use of this compound are not as prevalent as for some other chiral building blocks, its availability and structural features position it as a compound of interest for ongoing and future research in the pursuit of stereochemically defined molecules.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-amino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWFDFLWTAIHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Amino N Methylpropanamide Hydrochloride

Stereospecific Synthesis and Enantiomeric Resolution Strategies

Achieving high enantiomeric purity is critical when utilizing chiral building blocks. The synthetic strategies for (S)-2-Amino-N-methylpropanamide hydrochloride are primarily centered on preserving the stereochemistry of a chiral precursor or resolving a racemic mixture.

The most direct route to (S)-2-Amino-N-methylpropanamide hydrochloride involves starting with a readily available chiral precursor, such as L-alanine, to ensure the preservation of the desired (S)-configuration.

A common method involves the N-methylation of an L-alanine derivative. For instance, L-alanine methyl ester hydrochloride can undergo a nucleophilic substitution reaction with methylamine. This reaction forms the N-methylamide bond while the chiral center of the alanine (B10760859) backbone remains untouched.

Modern synthetic organic chemistry offers more advanced amination protocols that can be applied to preserve or create specific stereocenters:

Biocatalytic Reductive Amination : This method employs enzymes, such as amine dehydrogenases (AmDHs), which can convert a ketone precursor into a chiral amine with high enantioselectivity. frontiersin.org Wild-type AmDHs have demonstrated effectiveness in synthesizing small chiral alkyl amines, offering a green and highly specific alternative to traditional chemical methods. frontiersin.org

Asymmetric Transamination : Chiral pyridoxamine (B1203002) catalysts can facilitate the asymmetric transamination of α-keto acids to produce α-amino acids with excellent enantioselectivity and yield. organic-chemistry.org This approach could be adapted for the synthesis of the target molecule's precursors.

Direct α-Amination : Strategies have been developed for the direct α-amination of amides and other carbonyl compounds. nih.gov These methods often involve activating the amide, for example with triflic anhydride (B1165640) (Tf₂O) and 2-iodopyridine, followed by reaction with an aminating agent like tert-butanesulfinamide under mild conditions. nih.gov

These varied protocols provide a robust toolkit for chemists to synthesize the target compound while maintaining strict control over its stereochemistry.

The formation of the hydrochloride salt is a critical final step that enhances the compound's stability and handling properties. The process involves the protonation of the primary amino group with hydrochloric acid. Precise control over this step is essential to ensure high purity and yield.

Several techniques can be employed for hydrochloride salt formation:

Anhydrous HCl Gas : Bubbling anhydrous hydrogen chloride gas through a solution of the free base, typically dissolved in an anhydrous solvent like ethanol, is a common laboratory and industrial method. google.com Stoichiometric equivalence can be carefully monitored using pH titration to prevent the formation of di-hydrochloride or leaving unreacted free base.

Aqueous Hydrochloric Acid : While straightforward, the use of aqueous HCl can sometimes lead to lower yields due to the solubility of the resulting salt in water. google.com It is also not suitable when an anhydrous salt form is required. google.com

In Situ HCl Generation : An alternative to handling gaseous HCl involves the in situ generation of the acid. A prominent method uses trialkylsilyl halides, such as trimethylchlorosilane (TMSCl), in the presence of a protic solvent like an alcohol. google.com The reaction between TMSCl and the alcohol generates HCl, which then protonates the amine. This method offers excellent control and is well-suited for industrial applications. google.com

The choice of solvent is crucial, as it can impact salt formation and stability. For example, some hydrochloride salts have been observed to disproportionate back to the free base in certain solvents like 2-propanol. nih.gov

Following synthesis and salt formation, purification is necessary to achieve the high degree of chemical and enantiomeric purity required for subsequent applications.

Recrystallization is a fundamental technique for purifying crystalline solids like 2-Amino-N-methylpropanamide hydrochloride. The process relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. Key parameters that must be optimized include solvent selection, cooling rate, and agitation to control crystal size and maximize purity.

When the synthetic route results in a racemic or enantiomerically-impure mixture, specific resolution techniques are required to isolate or enrich the desired (S)-enantiomer.

Enantiomeric Resolution Strategies:

Classical Resolution : This method involves reacting the racemic amine with a chiral resolving agent, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts. google.comgoogle.com Since diastereomers have different physical properties, they can be separated by fractional crystallization. mdpi.com The purified diastereomeric salt is then treated to remove the resolving agent, yielding the enantiomerically pure amine.

Enzymatic Resolution : This highly selective technique uses enzymes, such as lipases or proteases (e.g., papain), that can stereoselectively act on only one enantiomer in a racemic mixture. googleapis.comresearchgate.net For example, an acylated racemic amine can be subjected to enzymatic hydrolysis; the enzyme will only hydrolyze the acyl group from the L-enantiomer, leaving the D-enantiomer acylated. google.com The resulting free amine and acylated amine can then be easily separated. google.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers and enhancing enantiomeric excess (ee). yakhak.org The choice of CSP is critical for achieving effective separation.

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Application Notes |

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Polar Ionic Mode (e.g., Methanol/Ammonium (B1175870) Acetate) | Highly versatile for underivatized amino acids and their derivatives; compatible with LC-MS. chromatographytoday.com |

| Polysaccharide-Based | Amylose (B160209) or Cellulose (B213188) Phenylcarbamates (e.g., Chiralpak IA/AD-H) | Normal Phase (e.g., Hexane/2-Propanol) yakhak.org | Effective for a wide range of chiral compounds, including amino acid esters. yakhak.org |

| Protein-Based | Human Serum Albumin (HSA) or Cellobiohydrolase (CBH) | Aqueous Buffers | Mimics biological interactions, useful for separating drug enantiomers and amino acids. nih.gov |

These advanced chromatographic methods are indispensable for both verifying the enantiomeric purity of the final product and for preparative-scale separation of enantiomers.

Advanced Purification and Enantiomeric Purity Enhancement

Diverse Chemical Reaction Pathways of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the primary amine and the N-methylamide.

Reactions involving the Primary Amino Group:

Acylation/Amide Bond Formation : The primary amine can act as a nucleophile, readily reacting with acylating agents like acid chlorides or anhydrides to form new amide bonds. This reaction is fundamental to its use as a building block in peptide synthesis.

N-Alkylation : The amine can undergo further alkylation reactions, though selectivity between mono- and di-alkylation can be a challenge. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled N-alkylation. rsc.org

Schiff Base Formation : Reaction with aldehydes or ketones can form an imine (Schiff base), a reversible reaction that can be used for temporary protection of the amino group or as an intermediate for other transformations.

Oxidation : The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific oxidative conditions.

Reactions involving the Amide Group:

Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield (S)-2-aminopropanoic acid (L-alanine) and methylamine.

Reduction : The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the molecule into the corresponding diamine, (S)-N¹,N²-dimethylpropane-1,2-diamine.

These reaction pathways highlight the versatility of this compound as an intermediate in the synthesis of a wide array of more complex molecules.

Oxidative Transformations of the Amino Moiety to Nitroso or Nitro Derivatives

The primary amino group of this compound is susceptible to oxidation, yielding N-nitroso or N-nitro derivatives under specific conditions. While direct experimental data for this specific substrate is limited in readily available literature, the reactivity can be inferred from established methodologies for the oxidation of primary amines.

N-Nitroso Derivatives: The conversion of primary amines to N-nitroso compounds is a well-documented transformation. One common method involves the use of nitrosating agents such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or tert-butyl nitrite. The reaction with nitrous acid proceeds via the formation of the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amino group.

A general representation of this reaction is: R-NH₂ + HNO₂ → [R-N₂⁺] → R-N=N-OH → R-N=O + H₂O

For 2-Amino-N-methylpropanamide, this would theoretically yield N-nitroso-2-amino-N-methylpropanamide. It is important to note that primary N-nitrosoamines are often unstable and can undergo further reactions.

N-Nitro Derivatives: The oxidation of primary amines to nitro compounds requires stronger oxidizing agents. A variety of reagents have been employed for this purpose, including peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), ozone, and certain metal catalysts in the presence of an oxidant. For instance, cobalt-catalyzed oxidations using tert-butyl hydroperoxide have been shown to be effective for the conversion of anilines to nitroarenes. While aliphatic amines can be more challenging to oxidize selectively, similar principles apply. The reaction generally proceeds through a hydroxylamine (B1172632) intermediate, which is further oxidized to the nitroso compound and then to the final nitro derivative.

A plausible reaction scheme is as follows: R-NH₂ → [Oxidation] → R-NHOH → [Oxidation] → R-NO → [Oxidation] → R-NO₂

The specific conditions, such as the choice of oxidant, solvent, and temperature, would need to be carefully optimized to achieve a good yield of the desired 2-(nitroamino)-N-methylpropanamide.

| Transformation | Reagent System | Putative Product |

| Nitrosation | NaNO₂ / HCl | N-Nitroso-2-amino-N-methylpropanamide |

| Nitration | m-CPBA or similar oxidant | 2-(Nitroamino)-N-methylpropanamide |

Reductive Modifications of the Amide Group to Corresponding Amines

The reduction of the amide functionality in this compound to the corresponding diamine, N¹-methylpropane-1,2-diamine, is a challenging transformation that requires potent reducing agents. Amides are among the least reactive carboxylic acid derivatives towards reduction due to the resonance stabilization of the amide bond.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction mechanism involves the initial complexation of the aluminum to the amide oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent elimination of the aluminate species generates an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine.

Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃·THF), can also be used for the reduction of amides, sometimes offering better selectivity in the presence of other reducible functional groups. However, LiAlH₄ remains the reagent of choice for the complete reduction of simple amides.

| Reducing Agent | Product | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | N¹-methylpropane-1,2-diamine | Highly reactive, requires anhydrous conditions. |

| Borane (BH₃·THF) | N¹-methylpropane-1,2-diamine | Can offer different selectivity profiles. |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of this compound is a potent nucleophile and can readily participate in nucleophilic substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new carbon-nitrogen bond.

A classic example is the reaction with alkyl halides (Sₙ2 reaction). For instance, reaction with an alkyl halide such as methyl iodide would lead to the formation of a secondary amine, 2-(methylamino)-N-methylpropanamide. A significant challenge in such reactions is the potential for over-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.

To achieve mono-alkylation, specific strategies can be employed, such as using a large excess of the starting amine or employing protective group chemistry. An alternative approach to introduce a single alkyl group is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

| Electrophile | Reaction Type | Product |

| Alkyl Halide (e.g., CH₃I) | Sₙ2 | 2-(Methylamino)-N-methylpropanamide (and poly-alkylated products) |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-substituted 2-amino-N-methylpropanamide |

Reactivity in Peptide Coupling Reactions and Associated Kinetic Parameters

As an amino acid derivative, this compound is a key component in peptide synthesis, where it can act as the amine component (N-terminus) in a peptide coupling reaction. The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, which requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine.

The rate of the peptide coupling reaction is influenced by several factors, including the nature of the coupling reagent, the solvent, the presence of additives, and the steric hindrance of the coupling partners. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and enhance reaction rates. Phosphonium and uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are also highly efficient coupling reagents.

While specific kinetic data for the coupling of this compound is not extensively reported, kinetic studies on similar peptide couplings have provided insights into the reaction rates. The rate constants for peptide bond formation are typically determined by monitoring the disappearance of reactants or the appearance of the product over time, often using techniques like HPLC or NMR spectroscopy. The reaction kinetics are generally second-order, being dependent on the concentrations of both the activated carboxylic acid and the amine component. The steric bulk of the N-methyl group on the amide can influence the rate of coupling, potentially leading to slower kinetics compared to an unsubstituted amide.

| Coupling Reagent | Additive | General Reaction Rate |

| EDC | HOBt or Oxyma | Moderate to Fast |

| HBTU | HOBt or HOAt | Fast |

| PyBOP | - | Fast |

Mechanistic Elucidation and Kinetic Studies of 2 Amino N Methylpropanamide Hydrochloride Reactions

Investigating Amide Bond Formation Mechanisms in Catalytic Systems

The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the creation of peptides and a vast array of other biologically and industrially significant molecules. The reaction fundamentally involves the coupling of a carboxylic acid and an amine. For 2-Amino-N-methylpropanamide hydrochloride, this would typically involve the reaction of its amino group with a carboxylic acid, or its corresponding amide functional group in transamidation reactions.

Catalytic systems are often employed to facilitate amide bond formation under milder conditions and with greater efficiency. Common catalysts include acids, bases, and metal complexes. The general mechanism for acid-catalyzed amide formation from a carboxylic acid and an amine begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the amide.

In the context of metal-catalyzed systems, Lewis acidic metal ions can coordinate to the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack. Transition metal catalysts can also facilitate amide bond formation through various catalytic cycles, which may involve oxidative addition, reductive elimination, and other elementary steps. The specific mechanism can vary significantly depending on the metal center, the ligands, and the reaction conditions.

While these general principles of amide bond formation are well-established, specific mechanistic studies and detailed kinetic data for catalytic systems involving this compound are not extensively reported in publicly available literature. Such studies would be crucial for optimizing reaction conditions for syntheses involving this specific compound.

Kinetic Analyses of Stereochemical Transformations, Including Racemization Processes

Stereochemistry plays a critical role in the function of chiral molecules. 2-Amino-N-methylpropanamide, being derived from the amino acid alanine (B10760859), possesses a chiral center at the alpha-carbon. The hydrochloride salt, therefore, can exist as enantiomers. The stereochemical integrity of this center is often crucial, and understanding the kinetics of its transformation, including racemization, is of significant interest.

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers. For α-amino acids and their derivatives, racemization typically proceeds through the formation of a planar, achiral enolate or enol intermediate under basic or acidic conditions. The rate of racemization is influenced by several factors, including temperature, pH, and the presence of catalysts.

A general mechanism for the base-catalyzed racemization of an α-amino acid derivative involves the abstraction of the α-proton by a base to form a carbanion, which is stabilized by resonance with the adjacent carbonyl group, forming an enolate. Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a racemic mixture.

Kinetic analysis of racemization provides valuable information about the stability of the chiral center under various conditions. Such an analysis would involve monitoring the change in enantiomeric excess over time, from which the rate constant for racemization can be determined. The following table illustrates a hypothetical kinetic dataset for the racemization of (S)-2-Amino-N-methylpropanamide hydrochloride under specific conditions.

Hypothetical Kinetic Data for Racemization of (S)-2-Amino-N-methylpropanamide Hydrochloride

| Time (h) | Enantiomeric Excess (%) |

|---|---|

| 0 | 99 |

| 12 | 85 |

| 24 | 72 |

| 48 | 52 |

Note: This data is illustrative and not based on experimental results for this specific compound due to a lack of available literature.

Detailed kinetic studies on the racemization of this compound are not readily found in scientific publications. Such research would be essential for applications where maintaining stereochemical purity is paramount.

Solvation Effects and Intramolecular Facilitation Mechanisms in Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvation effects arise from the interaction of solvent molecules with the reactants, transition states, and products. These interactions can stabilize or destabilize these species, thereby altering the activation energy of the reaction.

For reactions involving charged or polar species, such as this compound and its reactions, polar solvents are generally preferred. Polar protic solvents, which can act as hydrogen bond donors, can solvate both cations and anions effectively. Polar aprotic solvents, on the other hand, primarily solvate cations. The choice of solvent can influence the reaction pathway by, for example, favoring a particular transition state.

The effect of solvent on reaction kinetics can be quantified by studying the reaction rate in a series of different solvents. The dielectric constant and other solvent parameters are often correlated with the observed rate constants to gain insight into the nature of the transition state.

Intramolecular facilitation, or intramolecular catalysis, occurs when a functional group within the reacting molecule itself participates in the reaction, leading to an enhanced reaction rate compared to an analogous intermolecular reaction. In the case of this compound, the primary amino group or the amide functionality could potentially act as an intramolecular catalyst in certain reactions, for instance, by facilitating proton transfer steps. The efficiency of intramolecular catalysis is highly dependent on the conformation of the molecule and the proximity of the interacting functional groups.

A study on a related bicyclic amide dimer has shown that the presence of both an amino and a carboxyl group can act in concert to facilitate the hydrolysis of an amide bond, suggesting the potential for intramolecular catalysis in appropriately structured molecules. mdpi.com However, specific kinetic data and detailed mechanistic studies on intramolecular facilitation in the reactions of this compound are not available in the current body of scientific literature.

The following table provides a hypothetical illustration of how solvent polarity could affect the rate constant of a reaction involving this compound.

Hypothetical Effect of Solvent on a Reaction Rate Constant

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Dioxane | 2.2 | 1 |

| Tetrahydrofuran | 7.6 | 15 |

| Acetone | 20.7 | 120 |

| Ethanol | 24.6 | 350 |

Note: This data is for illustrative purposes to demonstrate the concept and is not based on experimental results for this compound.

Advanced Analytical and Spectroscopic Methodologies for 2 Amino N Methylpropanamide Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 2-Amino-N-methylpropanamide hydrochloride, offering high resolution and sensitivity for both purity assessment and the determination of enantiomeric excess (ee). nih.govresearchgate.netasianpubs.org

Purity Assessment:

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates the target compound from any impurities based on differences in their polarity. A C18 or C8 stationary phase is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govjocpr.com Detection is often achieved using a UV detector, as the amide bond in this compound provides sufficient chromophoric activity at low wavelengths (around 200-220 nm). asianpubs.org The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Enantiomeric Excess Determination:

Since this compound possesses a chiral center, separating its enantiomers is critical. This is accomplished using chiral HPLC. heraldopenaccess.us There are two primary strategies:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based columns are often effective. researchgate.netheraldopenaccess.us

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A robust chiral HPLC method is essential for ensuring the stereochemical purity of the compound. researchgate.net

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | Octadecylsilane (C18), 5 µm | Chiral Stationary Phase (e.g., CROWNPAK CR (+)) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% TFA) | Aqueous acidic solution (e.g., 0.05% Perchloric acid) |

| Flow Rate | 1.0 mL/min | 0.3 - 0.8 mL/min |

| Detection | UV at ~210 nm | UV at ~200 nm |

| Column Temperature | 25 °C | 15 - 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of molecules. ijnrd.org For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its constitution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons of the alanine (B10760859) residue, the methine proton at the chiral center, the protons of the N-methyl group, and the protons of the primary amine. The coupling patterns (splitting) between adjacent protons help to confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov Each carbon in the this compound structure (the two methyl carbons, the methine carbon, and the carbonyl carbon) would produce a unique signal, confirming the carbon skeleton. nih.gov

2D NMR Techniques: For more complex structural confirmation and unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between protons and protons (COSY) or between protons and carbons (HSQC, HMBC), providing definitive proof of the molecular structure. mdpi.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| CH ₃-CH | ¹H | ~1.4 | Doublet |

| CH₃-CH | ¹H | ~3.8 | Quartet |

| NH ₂ | ¹H | Broad singlet | Singlet |

| CH ₃-NH | ¹H | ~2.8 | Doublet (due to coupling with NH) |

| CH₃-NH | ¹H | Broad singlet | Singlet |

| C H₃-CH | ¹³C | ~18 | N/A |

| CH₃-C H | ¹³C | ~50 | N/A |

| C =O | ¹³C | ~175 | N/A |

| C H₃-NH | ¹³C | ~26 | N/A |

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Trace Impurity Profiling and Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to identify unknown substances, such as process impurities or degradation products. ijprajournal.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling. ijnrd.orgchimia.ch

For this compound, LC-MS analysis would typically use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions ([M+H]⁺) of the parent compound and any co-eluting impurities. ijprajournal.com The high mass accuracy of modern mass spectrometers (e.g., Time-of-Flight or Orbitrap analyzers) allows for the determination of the elemental composition of an impurity, providing crucial clues to its identity. nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS). chimia.ch In an MS/MS experiment, the molecular ion of an impurity is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the impurity's structure, often allowing for the identification of byproducts from the synthesis or degradation pathways. chimia.ch This technique is essential for ensuring the quality and safety of the compound by identifying and quantifying potentially harmful impurities at very low levels. ijnrd.org

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is a particularly valuable tool for the stereochemical analysis of compounds like this compound.

The chiral center in this compound will cause the molecule to interact differently with left- and right-circularly polarized light, resulting in a characteristic CD spectrum. The spectrum, which plots the difference in absorption (ΔA) versus wavelength, is unique to a specific enantiomer. nih.gov

Key applications of CD spectroscopy for this compound include:

Absolute Configuration Assignment: The sign of the Cotton effect (positive or negative peaks) in the CD spectrum, particularly around the n→π* transition of the amide chromophore (~220 nm), can often be related to the absolute configuration (R or S) of the chiral center, either through empirical rules or comparison with theoretical calculations.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. nih.gov By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be determined. While HPLC is generally used for precise quantification, CD spectroscopy provides a rapid and straightforward method for confirming the stereochemical identity and assessing enantiomeric purity. nih.gov

Investigations into Biological Activities and Pharmacological Profiles of 2 Amino N Methylpropanamide Hydrochloride

Modulation of Specific Molecular Targets and Biological Pathways

The biological activity of 2-Amino-N-methylpropanamide hydrochloride is believed to stem from its interaction with specific molecular targets, which can lead to the modulation of biological pathways. These interactions can be broadly categorized into enzyme inhibition and receptor modulation, both of which can significantly alter cellular signaling.

Enzyme Inhibition Mechanisms and Active Site Interactions

Currently, there is a lack of specific research data identifying the precise enzymes that are inhibited by this compound. The mechanisms of such potential inhibition and the specific interactions with enzyme active sites have not yet been elucidated in the scientific literature. Further research, including enzyme kinetic studies and structural biology analyses, is required to determine if this compound acts as an enzyme inhibitor and to characterize its mode of action.

Receptor Modulation and Alteration of Cellular Signaling Pathways

There are indications that this compound may exert some of its effects through the modulation of specific receptors. In particular, a potential interaction with the Sigma-1 receptor has been suggested in the context of its neuroprotective effects. The Sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, including the regulation of ion channels and intracellular signaling pathways. However, detailed receptor binding assays to determine the affinity and selectivity of this compound for the Sigma-1 receptor and other receptors are not yet available. Consequently, the downstream effects on cellular signaling pathways remain to be investigated.

Antimicrobial Efficacy Against Bacterial Strains and Resistance Mechanisms

Initial in vitro studies have provided evidence of the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, have been determined for this compound against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

These findings suggest that this compound possesses a broad spectrum of antibacterial activity. However, the underlying mechanism of action by which it inhibits bacterial growth is currently unknown. Further research is necessary to explore how this compound affects bacterial cellular processes. Additionally, studies on the potential for bacteria to develop resistance to this compound have not yet been conducted. Understanding these resistance mechanisms is crucial for evaluating its long-term potential as an antimicrobial agent.

Neuroprotective Effects and Potential in Neurodegenerative Disease Models

The potential neuroprotective effects of this compound represent an area of significant interest. As mentioned, a possible interaction with the Sigma-1 receptor may underpin these effects. The Sigma-1 receptor is known to play a role in neuronal survival and protection against various cellular stressors implicated in neurodegenerative diseases.

Despite this promising lead, there is a notable absence of published studies that have evaluated the efficacy of this compound in established in vitro or in vivo models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease. Such studies would be essential to validate its neuroprotective potential and to understand the mechanisms involved.

Exploration of Other Biological Activities and Pharmacological Responses

Beyond the aforementioned areas, the broader pharmacological profile of this compound is yet to be extensively explored. Comprehensive screening for other potential biological activities has not been reported in the available scientific literature. Therefore, it remains unknown whether this compound may possess other pharmacologically relevant properties that could be of therapeutic interest.

Structure Activity Relationship Sar and Computational Studies of 2 Amino N Methylpropanamide Hydrochloride Derivatives

Correlating Molecular Structure with Biological Potency and Selectivity

A systematic exploration of how structural modifications to 2-Amino-N-methylpropanamide hydrochloride derivatives influence their biological potency and selectivity is a cornerstone of SAR studies. This would typically involve the synthesis of a library of analogs with variations in substituents on the amino group, the N-methyl group, and the propanamide backbone. The biological activity of these derivatives against a specific target would then be assayed.

For instance, a hypothetical SAR study might reveal that introducing bulky hydrophobic groups at a particular position could enhance binding to a hydrophobic pocket in a target receptor, thereby increasing potency. Conversely, the addition of polar groups might improve selectivity by enabling specific hydrogen bond interactions. Without experimental data, any such correlations for this specific class of compounds remain theoretical.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives (Note: This table is illustrative and not based on actual experimental data.)

| Compound ID | Modification | Biological Potency (e.g., IC50, µM) | Selectivity Index |

| Parent | None | 10.5 | 1.0 |

| Derivative 1 | N-ethyl substitution | 8.2 | 1.2 |

| Derivative 2 | Phenyl group on amino N | 2.1 | 5.3 |

| Derivative 3 | Hydroxyl group on propanamide | 15.7 | 0.8 |

Impact of Stereochemical Configuration on Reactivity, Binding Affinity, and Therapeutic Efficacy

Stereochemistry is a critical determinant of a molecule's biological activity. For chiral compounds like this compound derivatives, different enantiomers or diastereomers can exhibit vastly different interactions with biological targets, which are themselves chiral.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical methods to build a predictive model.

A robust QSAR model for this compound derivatives would enable the virtual screening of new, unsynthesized analogs, prioritizing those with the highest predicted activity. The development of such a model requires a dataset of compounds with known biological activities and a wide range of structural diversity. The absence of such a dataset in the literature precludes the construction and validation of a specific QSAR model for this compound class.

Molecular Docking and Ligand-Target Interaction Analysis for Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

A molecular docking study of this compound derivatives would require a high-resolution 3D structure of the biological target. The docking simulations would then characterize the binding site and explain the observed SAR at a molecular level. For example, it could reveal why a particular substituent enhances binding affinity by forming a crucial hydrogen bond with a specific amino acid residue in the active site. Without identified biological targets and associated docking studies, this level of analysis is not possible.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives (Note: This table is for conceptual purposes only.)

| Derivative ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | Hypothetical Kinase X | -8.5 | ASP145, LYS72, LEU198 |

| Derivative 2 | Hypothetical Protease Y | -9.2 | GLU166, TYR99, VAL104 |

| Derivative 3 | Hypothetical Ion Channel Z | -7.8 | SER210, PHE254, TRP301 |

Quantum Chemical Descriptors in Predictive Modeling

Quantum chemical calculations can provide highly accurate descriptors that reflect the electronic properties of molecules, such as orbital energies (HOMO, LUMO), electrostatic potentials, and partial atomic charges. These descriptors can be invaluable in QSAR and other predictive models, as they can capture subtle electronic effects that govern molecular interactions and reactivity.

The application of quantum chemical descriptors to model the activity of this compound derivatives would involve calculating these properties for a set of molecules and correlating them with their biological activities. This could lead to a deeper understanding of the electronic requirements for potent and selective activity. However, no studies implementing this approach for the specified compound family have been identified.

Advanced Applications of 2 Amino N Methylpropanamide Hydrochloride in Chemical and Biomedical Research

Intermediate in the Synthesis of Pharmaceutical Compounds

2-Amino-N-methylpropanamide hydrochloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds. myskinrecipes.com Its structure, which is derived from a natural amino acid, makes it an ideal starting point for creating active pharmaceutical ingredients (APIs) that can interact with biological systems. The presence of both an amino group and an amide group allows for a range of chemical transformations, enabling its incorporation into larger, more complex drug molecules.

Research in medicinal chemistry has utilized this compound in the development of drugs for various therapeutic areas. It is particularly valuable in the synthesis of agents targeting neurological disorders, where it contributes to the formation of the core structure of specific APIs. myskinrecipes.com As an intermediate, it provides a reliable and well-characterized molecular fragment that helps streamline the multi-step synthesis of new chemical entities, facilitating advancements in drug discovery.

Building Block for the Construction of Complex Organic Molecules and Scaffolds

In the field of organic synthesis, this compound is employed as a fundamental building block for constructing intricate organic molecules and molecular scaffolds. Chemical suppliers classify it as an organic building block, highlighting its role in the systematic assembly of larger structures. bldpharm.combldpharm.com Its utility stems from its bifunctional nature, possessing reactive sites that can participate in various chemical reactions to form new bonds in a controlled manner.

Chemists leverage this compound to introduce specific structural motifs into a target molecule. This is crucial for creating libraries of compounds for screening purposes or for the total synthesis of natural products. Its role as a building block is essential for advancing medicinal chemistry by enabling the creation of novel molecular architectures with potentially new biological activities. myskinrecipes.com

Application in Research on Peptide Synthesis and Modification of Amino Acid Derivatives

The structure of this compound is intrinsically linked to peptide chemistry. It is, in essence, an amino acid derivative—specifically, a C-terminal N-methylamide of alanine (B10760859). The modification of a peptide's C-terminus from a carboxylic acid to an amide is a common strategy to alter its biological properties. nih.gov This specific N-methylamide modification (NHMe) is a recognized technique in peptide design to enhance stability and bioavailability. genscript.com

Introducing an N-methylamide group at the C-terminus can protect the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. This modification can also impact the peptide's conformation and its ability to cross biological membranes. nih.gov Therefore, using this compound or incorporating its structural features into peptide synthesis allows researchers to create peptide analogs with improved therapeutic potential. nih.gov

| Research Area | Relevance of this compound |

| Peptide Stability | The N-methylamide group provides resistance to enzymatic degradation by carboxypeptidases. |

| Conformational Studies | C-terminal amidation influences the overall three-dimensional structure and receptor binding affinity of a peptide. nih.gov |

| Bioavailability | The modification can enhance the peptide's ability to be absorbed and distributed in biological systems. |

Development of Stereospecific Drugs with Enhanced Efficacy and Reduced Side Effects

This compound is a chiral compound, and it is often supplied in its enantiomerically pure form, such as (S)-2-Amino-N-methylpropanamide hydrochloride. This chirality is of paramount importance in modern drug development. The biological systems in the human body are inherently chiral, and often only one enantiomer (a non-superimposable mirror image) of a drug molecule is responsible for the desired therapeutic effect. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.

By using an enantiomerically pure building block like (S)-2-Amino-N-methylpropanamide hydrochloride, chemists can ensure that the final drug product is also stereospecific. This practice, known as asymmetric or stereoselective synthesis, is a cornerstone of developing safer and more effective drugs. The use of this chiral amine hydrochloride salt facilitates the synthesis of single-enantiomer pharmaceuticals, leading to improved therapeutic profiles with enhanced efficacy and a reduction in potential side effects.

Contribution to the Design of Novel Diagnostic and Imaging Agents

The principles of peptide and amino acid-based drug design extend to the creation of advanced diagnostic and imaging agents. mdpi.com Radiolabeled biomolecules, particularly peptides, are increasingly used as probes for the diagnosis and imaging of diseases like cancer. mdpi.comnih.gov These agents are designed to target specific receptors or enzymes that are overexpressed in diseased tissues.

As a modified amino acid derivative, this compound can be incorporated into the sequence of such targeting peptides. The structural modifications it provides—such as increased stability against degradation—are highly desirable for an effective imaging agent that must circulate in the body and reach its target. Furthermore, the free amino group can serve as a conjugation site for attaching bifunctional chelating agents (BFCAs). These chelators are essential for binding metal radionuclides (e.g., Gallium-68, Copper-64), which are the signal-emitting components used in imaging techniques like Positron Emission Tomography (PET). mdpi.com By integrating this compound into peptide-based probes, researchers can develop novel agents for more precise and effective medical imaging and diagnosis. nih.gov

Future Research Directions and Emerging Paradigms for 2 Amino N Methylpropanamide Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-Amino-N-methylpropanamide hydrochloride and related chiral amides often relies on traditional methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the development of novel and sustainable routes that align with the principles of green chemistry.

Key areas of development include:

Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as lipases and amidases, offers a highly selective and environmentally benign alternative to conventional chemical catalysts. rsc.orgnih.govresearchgate.net Future research will likely focus on identifying and engineering robust enzymes for the direct amidation of alanine (B10760859) derivatives with methylamine. Immobilized enzymes, in particular, present an opportunity for creating reusable catalytic systems, thereby improving process efficiency and reducing costs. nih.gov Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, can offer novel pathways to synthesize this compound with high purity and yield. mdpi.com

Sustainable Reagents and Solvents: A major focus will be on replacing hazardous reagents and solvents with greener alternatives. This includes the exploration of solvent-free reaction conditions or the use of bio-based and recyclable solvents. The development of catalytic systems that can operate efficiently in aqueous media is a particularly promising avenue. acs.org

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, enzyme immobilization. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Reactor design, process optimization, integration of downstream processing. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of eco-friendly solvents and reagents, atom-economical reactions. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the primary current use of this compound is as a chiral building block, its inherent structural features suggest it may possess undiscovered biological activities. The N-methylated amide moiety can influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. nih.govresearchgate.net

Future research should focus on:

Broad-Spectrum Biological Screening: Systematic screening of this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, could reveal novel therapeutic potentials. Given the structural similarities to amino acids and peptides, it may interact with targets involved in neurological disorders, metabolic diseases, or infectious diseases.

Investigating Antimicrobial and Anticancer Properties: Amide derivatives have shown a broad spectrum of biological activities, including antimicrobial and antitumor properties. nih.govamerigoscientific.com Screening this compound and its derivatives against various bacterial, fungal, and cancer cell lines could identify new lead compounds for the development of anti-infective and anticancer agents.

Exploring Neuromodulatory Effects: The structural resemblance to neurotransmitters and neuromodulators warrants investigation into its potential effects on the central nervous system. Studies could explore its interaction with neurotransmitter receptors and transporters to assess its potential as a therapeutic agent for neurological or psychiatric conditions.

Advanced Computational Design and Optimization for Lead Compound Development

In silico methods are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to design and optimize new drug candidates. miragenews.comnih.gov For this compound, computational approaches can guide the development of new derivatives with enhanced therapeutic properties.

Future computational research should include:

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds that share similarities with this compound, pharmacophore models can be developed. frontiersin.orgnih.govnih.govresearchgate.net These models can then be used to virtually screen large compound libraries to identify novel molecules with a higher probability of biological activity. nih.gov

Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking studies can predict the binding mode and affinity of this compound and its analogues. rsc.org Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the key interactions driving binding, guiding the rational design of more potent and selective inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Predictive Toxicology: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. kean.edunih.govnih.govljmu.ac.ukresearchgate.net This can help in predicting the activity of newly designed compounds and prioritizing them for synthesis. Furthermore, in silico predictive toxicology models can assess the potential adverse effects of new analogues early in the drug discovery process. kean.edunih.govnih.gov

Integration into Multidisciplinary Research Platforms for Drug Discovery

The future of drug discovery lies in the integration of multiple disciplines and technologies to create more predictive and efficient research platforms. This compound, as a versatile chemical entity, can be a valuable tool in these integrated systems.

Emerging platforms where this compound could be utilized include:

Organ-on-a-Chip Technology: These microfluidic devices, which mimic the structure and function of human organs, provide a more physiologically relevant environment for drug screening and toxicity testing compared to traditional cell cultures. nih.govamerigoscientific.commiragenews.compfizer.comucsd.edu this compound and its derivatives can be tested on these platforms to gain a better understanding of their efficacy and safety profiles in a human-like context.

Integrated Proteomics and Metabolomics: By combining proteomics and metabolomics, researchers can obtain a comprehensive view of the cellular response to a drug candidate. nih.govcreative-proteomics.comresearchdeliver.comnih.govcreative-proteomics.com Treating cells or organoids with this compound and analyzing the subsequent changes in protein and metabolite levels can help to identify its mechanism of action and potential off-target effects.

High-Throughput Screening (HTS) and High-Content Screening (HCS): As a small and synthetically accessible molecule, this compound is an ideal candidate for inclusion in large chemical libraries for HTS campaigns. HCS, which provides more detailed information on the cellular effects of a compound, can further characterize any hits identified through HTS.

Investigation of Analogues with Modified Pharmacological Profiles

Systematic modification of the this compound scaffold can lead to the discovery of analogues with improved pharmacological properties. The N-methyl group is a key feature that can be leveraged to enhance drug-like characteristics. nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.govnih.govmonash.edu

Future synthetic and pharmacological studies should explore:

N-Alkylation and Acylation: Introducing different alkyl or acyl groups on the nitrogen atoms can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. N-methylation, in particular, is known to improve the pharmacokinetic properties of peptides and small molecules. nih.govresearchgate.netnih.govacs.orgnih.govnih.govmonash.edu

Modification of the Propanamide Backbone: Altering the length of the carbon chain or introducing substituents on the backbone can influence the compound's conformational flexibility and its interaction with biological targets.

Stereochemical Variations: Synthesizing and evaluating the biological activity of the (R)-enantiomer and diastereomers of this compound could reveal stereospecific interactions with biological targets, which is a critical aspect of drug design.

| Modification Strategy | Potential Pharmacological Impact |

| N-Alkylation | Increased metabolic stability, enhanced membrane permeability. |

| Backbone Modification | Altered conformational preferences, improved target binding. |

| Stereochemical Variation | Enantioselective interactions with biological targets. |

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound, transforming it from a simple chiral building block into a valuable scaffold for the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-methylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation or acylation of a primary amine precursor under controlled conditions. For example, coupling 2-amino-N-methylpropanamide with hydrochloric acid in a polar solvent (e.g., ethanol or water) under reflux can yield the hydrochloride salt. Reaction optimization includes adjusting pH (6–8), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:HCl). Catalysts like triethylamine may enhance yield by scavenging free protons .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Primary Techniques :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl group resonance at δ 1.3–1.5 ppm and amide protons at δ 6.8–7.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>98%) and detect impurities (e.g., unreacted amines or byproducts) .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion peaks (e.g., [M+H] at m/z 153.1 for the free base) .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do these impact experimental design?

- Solubility Profile : Highly soluble in water (>200 mg/mL at 25°C), moderately soluble in methanol (50–100 mg/mL), and sparingly soluble in non-polar solvents (e.g., hexane). Hydrochloride salts generally exhibit enhanced aqueous solubility due to ionic dissociation .

- Experimental Implications : Use aqueous buffers for biological assays. For organic-phase reactions, employ DMSO or DMF as co-solvents, but ensure compatibility with downstream applications (e.g., cytotoxicity screening) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Root Causes : Variability in assay conditions (e.g., pH, temperature), impurity profiles, or differences in cell lines/animal models.

- Resolution Strategies :

- Standardize Protocols : Use reference standards (e.g., USP/EP-grade compounds) and validate assays with positive controls .

- Replicate Studies : Cross-validate findings in orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

- Analytical Reassessment : Quantify batch-to-batch purity via LC-MS and exclude degradation products (e.g., hydrolyzed amides) .

Q. What strategies are recommended for investigating the metabolic stability of this compound in in vitro models?

- Experimental Design :

Liver Microsomes : Incubate the compound with pooled human liver microsomes (0.5–1 mg/mL protein) and NADPH cofactor at 37°C.

Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 minutes.

Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance (CL) .

- Data Interpretation : Low (<30 min) suggests rapid metabolism; consider structural modifications (e.g., methyl group substitution) to enhance stability .

Q. How should researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition studies?

- Kinetic Assays :

- Enzyme Kinetics : Measure (inhibition constant) using varying substrate concentrations and fixed inhibitor levels. Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

- Structural Studies :

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., proteases or kinases) .

- Site-Directed Mutagenesis : Validate binding residues by mutating active-site amino acids and assessing inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.